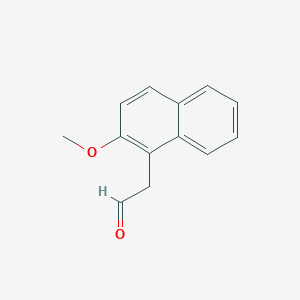

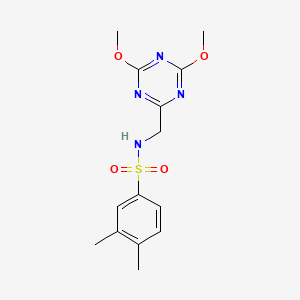

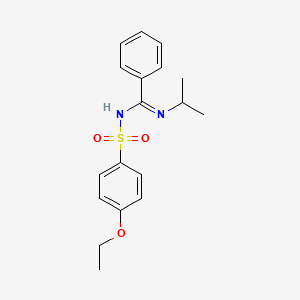

![molecular formula C19H13F3N4O B2534587 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1428366-73-7](/img/structure/B2534587.png)

8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone” is a nitrogen-containing heterocyclic compound . It is part of a large family of compounds that play a crucial role in the metabolism of all living cells . These compounds are abundant in nature and necessary for life .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a copper-catalyzed approach . This strategy involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The process yields a series of glycohybrids with diverse stereochemistry .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-d][1,2,4]triazinones and related compounds exhibit a broad spectrum of biological activities, making them subjects of interest in medicinal chemistry. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial effects. Their activities are attributed to their interaction with various biological systems through pharmacophoric substituents, π-π interactions, intercalation in DNA, and their lipophilic character, which facilitates penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Triazine Scaffold in Medicinal Chemistry

Triazine scaffolds, including the pyrazolo[1,5-d][1,2,4]triazinone structure, are notable in medicinal chemistry for their potential as bases for drug development due to their wide range of biological activities. These compounds have been explored for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological activities. The triazine nucleus is considered a core moiety for the development of future drugs, highlighting the significant potential of these compounds in therapeutic applications (Verma, Sinha, & Bansal, 2019).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the pyrazolo[1,5-d][1,2,4]triazinones, is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties. Its use as a building block for developing drug-like candidates has shown anticancer, CNS agents, anti-infectious, anti-inflammatory properties, and more. This highlights the importance of exploring such scaffolds for developing potential drug candidates, offering ample opportunities for medicinal chemists to exploit these structures further (Cherukupalli et al., 2017).

Wirkmechanismus

- The primary target of PP is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and cell proliferation .

- CDK2 plays a pivotal role in phosphorylating key components necessary for cell division and progression .

- PP interacts with the active site of CDK2, forming essential hydrogen bonds with Leu83 .

- By binding to CDK2, PP inhibits its kinase activity, disrupting the cell cycle and preventing cell division .

- This inhibition selectively targets tumor cells, making it a promising candidate for cancer treatment .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(9-15)11-25-18(27)17-10-16(24-26(17)12-23-25)14-6-2-1-3-7-14/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZGOPPFLCCDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

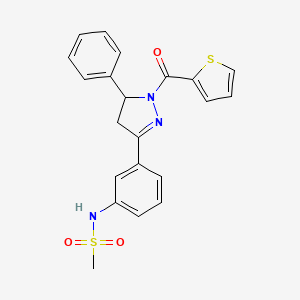

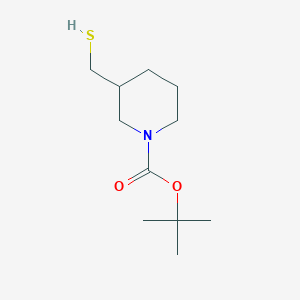

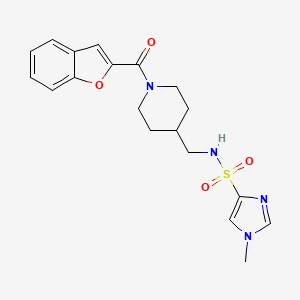

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)

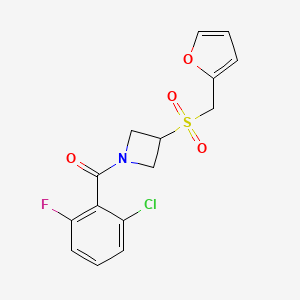

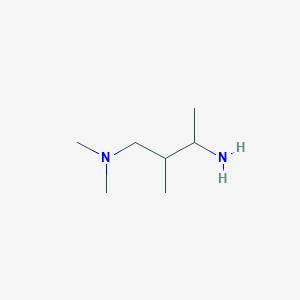

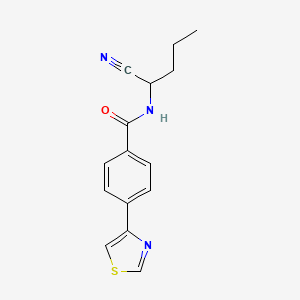

![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)

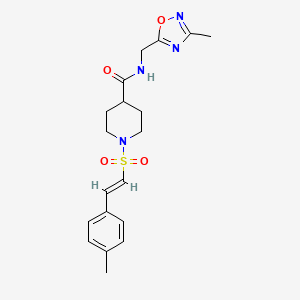

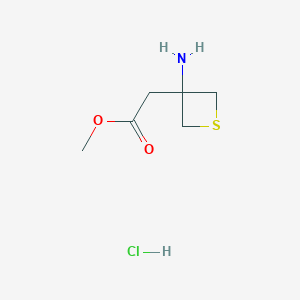

![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)